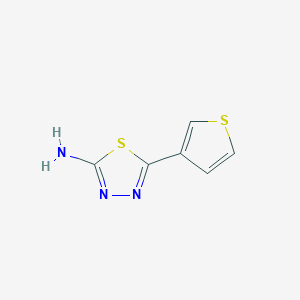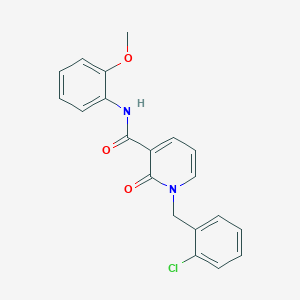
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a complex chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has a unique structural framework that can be tailored for specific scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions starting with readily available precursors:
Starting Materials: The synthesis usually begins with cyclohexyl derivatives and pyrimidine-2-ol.
Stepwise Reactions: The cyclohexyl derivative undergoes hydroxylation to form 4-(pyrimidin-2-yloxy)cyclohexanol.
Cyclization and Condensation: A cyclization reaction, followed by condensation with dihydropyridine-3-carboxylic acid, forms the 2-oxo-dihydropyridine structure.
Industrial Production Methods
Batch Process: This method allows controlled reactions and adjustments in reaction conditions to optimize yields.
Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the large-scale production, ensuring consistent quality and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, transforming functional groups and increasing its oxidation state.
Reduction: Reduction reactions can be used to modify specific parts of the molecule, affecting its reactivity and stability.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminium hydride are effective.
Solvents: Typical solvents include dichloromethane, ethanol, and water, selected based on the reaction type.
Major Products Formed
The main products depend on the specific reaction conditions:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Formation of new carbon-carbon or carbon-nitrogen bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.
Biology
Studies indicate potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Its structure suggests potential as an active pharmaceutical ingredient, especially in developing novel therapies for chronic diseases.
Industry
The compound is used in the development of advanced materials with specific properties, such as increased durability or reactivity.
Wirkmechanismus
The compound's mechanism of action is primarily driven by its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that regulate biological pathways.
Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Unique Features
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity.
Similar Compounds
2-oxo-1,2-dihydropyridine derivatives: Similar basic structure but different functional groups.
Cyclohexyl-pyrimidine compounds: Share some structural similarities but differ in the arrangement and type of functional groups.
Carboxamide derivatives: Possess the carboxamide functional group but differ in the remaining structure.
Eigenschaften
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXGEGOOFFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
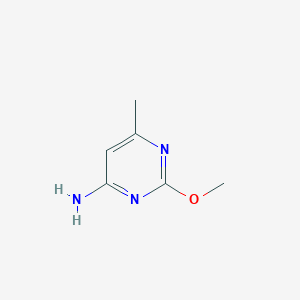
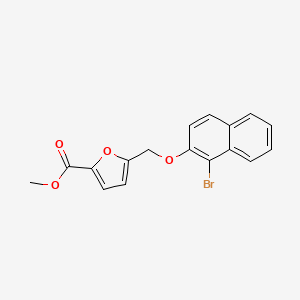
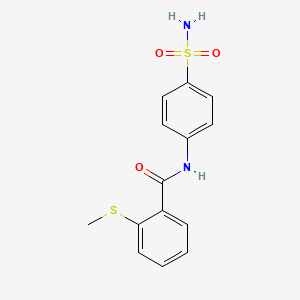
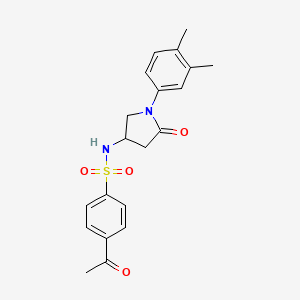
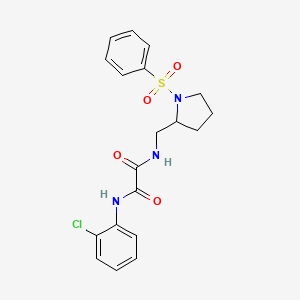
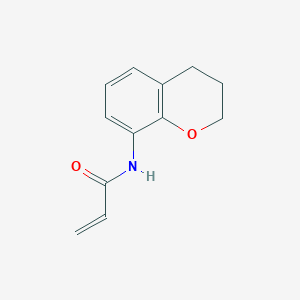
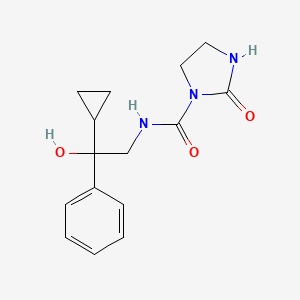

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
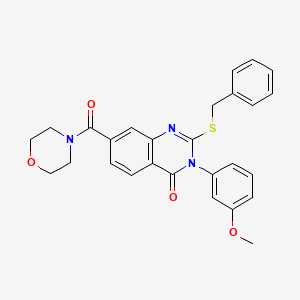
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)

